molecular formula C19H24N2O3 B8501286 methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate

methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate

Cat. No.: B8501286
M. Wt: 328.4 g/mol
InChI Key: PCOOOKAIICRABU-UHFFFAOYSA-N
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Description

methyl 4-[1-(6-azaspiro[25]octane-7-carbonylamino)cyclopropyl]benzoate is a complex organic compound with a unique structure that includes a spirocyclic amine and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate typically involves multiple steps:

    Formation of the Spirocyclic Amine: The spirocyclic amine can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine and a cyclic ketone.

    Amidation Reaction: The spirocyclic amine is then reacted with a carboxylic acid derivative to form the amide bond. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate can undergo oxidation reactions, particularly at the benzylic position or the spirocyclic amine.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include alcohols or amides, depending on the nucleophile used.

Scientific Research Applications

methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific mechanical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic amine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate: can be compared to other spirocyclic amines and cyclopropyl-containing compounds.

    Spirocyclic Amines: Compounds like spiro[2.5]octane derivatives share structural similarities and may exhibit similar biological activities.

    Cyclopropyl-Containing Compounds: Cyclopropylamines and cyclopropylcarboxamides are structurally related and can be used to study structure-activity relationships.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic amine and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is relatively rare and offers opportunities for the development of novel compounds with specific functions.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate

InChI

InChI=1S/C19H24N2O3/c1-24-17(23)13-2-4-14(5-3-13)19(8-9-19)21-16(22)15-12-18(6-7-18)10-11-20-15/h2-5,15,20H,6-12H2,1H3,(H,21,22)

InChI Key

PCOOOKAIICRABU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)NC(=O)C3CC4(CC4)CCN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (D88) (230 mg) was prepared according to the general procedure for t-Butyl carbamate (Boc) cleavage starting from tert-butyl 5-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate (racemic mixture) (D54) (290 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 5-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)-6-azaspiro[2.5]octane-6-carboxylate
Quantity
290 mg
Type
reactant
Reaction Step Two

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